[(Piperidin-2-yl)methyl]urea
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
piperidin-2-ylmethylurea |
InChI |
InChI=1S/C7H15N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h6,9H,1-5H2,(H3,8,10,11) |
InChI Key |
VBTLNWLRGZKILF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC(=O)N |
Origin of Product |
United States |
Historical Context and Evolution of Piperidine Chemistry in Research
The journey of piperidine (B6355638) chemistry began in 1850 when the Scottish chemist Thomas Anderson first isolated piperidine from piperine, the alkaloid responsible for the pungency of black pepper. atamanchemicals.comwikipedia.org This discovery, independently confirmed by the French chemist Auguste Cahours in 1852, laid the groundwork for over a century and a half of research into this versatile heterocyclic amine. atamanchemicals.com Initially, research focused on understanding the structure and reactivity of piperidine and its derivatives, which are naturally present in numerous alkaloids like lobeline (B1674988) and coniine. atamanchemicals.comwikipedia.org
Throughout the 20th century, the significance of the piperidine scaffold in medicinal chemistry became increasingly apparent. atamanchemicals.com Its six-membered ring structure provides a reliable framework that can be readily functionalized, allowing chemists to synthesize a vast array of derivatives with diverse pharmacological properties. ijnrd.orgnih.gov This has led to the incorporation of the piperidine motif into a wide range of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. atamanchemicals.com The development of new synthetic methods, such as various hydrogenation and cyclization reactions, has further fueled the exploration of piperidine-containing compounds in drug discovery. nih.govmdpi.com
Foundational Role of Urea Functional Groups in Chemical Structure and Reactivity
The urea (B33335) functional group, first synthesized from inorganic precursors by Friedrich Wöhler in 1828, is a cornerstone of organic chemistry and holds a privileged position in medicinal chemistry. nih.gov Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets like proteins and enzymes. nih.govnih.gov This characteristic is fundamental to the biological activity of many urea-containing drugs. nih.govresearchgate.net
The structure of the urea group, with its central carbonyl flanked by two nitrogen atoms, imparts a degree of conformational rigidity. nih.gov This structural constraint can be advantageous in drug design, helping to pre-organize a molecule for optimal binding to its target. nih.gov Furthermore, the urea moiety can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. nih.gov The versatility of the urea group is evident in its presence in a wide array of approved drugs and its continued exploration in the development of new therapeutic agents for conditions ranging from cancer to infectious diseases. nih.govresearchgate.net
Rationale and Academic Importance of Investigating the Piperidin 2 Yl Methyl Urea Chemical Entity
Direct Urea Formation Strategies Involving Piperidine Precursors
These methods focus on creating the urea functional group by reacting a suitable piperidine-containing amine with a carbonyl source.
Reactions with Phosgene (B1210022) Equivalents and Isocyanates for Urea Synthesis
A primary and straightforward method for urea synthesis involves the reaction of an amine with an isocyanate. commonorganicchemistry.com For piperidine-containing ureas, this typically involves reacting a piperidinemethylamine derivative with a selected isocyanate in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.comucanr.edu This approach is highly efficient for producing N,N'-disubstituted ureas. ucanr.edu
Phosgene and its safer, solid-state equivalent, triphosgene, are common reagents for generating urea derivatives. commonorganicchemistry.comnih.gov The reaction proceeds by forming an isocyanate intermediate in situ from a primary amine, which then reacts with a second amine. nih.gov Triphosgene has been successfully used to couple 2-benzylpiperidine (B184556) with heterocyclic amines to form the corresponding urea derivatives. nih.gov Another phosgene equivalent, p-nitrophenyl chloroformate, has been employed in microwave-assisted syntheses to create urea linkages involving piperidine-based structures. nih.gov A two-step protocol using a toluene (B28343) solution of phosgene has also been developed to synthesize complex ureas from bis-amines. mdpi.com
Table 1: Urea Synthesis using Isocyanates and Phosgene Equivalents
| Piperidine Precursor | Reagent | Key Features | Reference |
|---|---|---|---|
| Amine 1 (piperidine derivative) | Isocyanate | Direct reaction in THF; yields 1-aryl-3-(1-acylpiperidin-4-yl)ureas. | ucanr.edu |
| 2-Benzylpiperidine | Triphosgene, followed by amine | Triphosgene-mediated coupling to form heterocyclic urea derivatives. | nih.gov |
| Amine with piperidine moiety | p-Nitrophenyl chloroformate | Microwave-assisted synthesis to form the urea linkage. | nih.gov |
| p-Cresol-based secondary bis-amine | Phosgene (in toluene) | Two-step protocol involving formation of carbamic chloride. | mdpi.com |
Carbonyldiimidazole-Mediated Approaches for Asymmetrical Urea Construction
N,N'-Carbonyldiimidazole (CDI) is a widely used and safer crystalline alternative to phosgene for synthesizing asymmetrical ureas. commonorganicchemistry.comnih.gov The reaction typically involves the activation of a primary amine with CDI to form a stable N-carbamoylimidazole intermediate. researchgate.net This intermediate acts as a "masked isocyanate" which, in a subsequent step, reacts with a second, different amine (such as a piperidine derivative) to yield the desired unsymmetrical urea. researchgate.net This method avoids the formation of symmetrical urea by-products, which can be a challenge when using phosgene equivalents if reaction conditions are not carefully controlled. commonorganicchemistry.comresearchgate.net
The synthesis of 1,3-disubstituted ureas has been achieved with high yields (up to 94%) by reacting amines like bicyclo[2.2.1]heptan-2-amine with CDI, followed by the addition of a second amine. neicon.ru The kinetics of this reaction show that the imidazole (B134444) released during the dissociation of the N-carbamoylimidazole intermediate catalyzes the rate-determining step, eliminating the need for strictly anhydrous conditions. researchgate.net
Table 2: CDI-Mediated Asymmetrical Urea Synthesis
| Amine 1 | Amine 2 | Reagent | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Substituted anilines | Anilino fatty acid esters | CDI | Forms N-carbamoylimidazole intermediate which serves as a masked isocyanate. | 40-90% | researchgate.net |
| 3-Aminopyridine | α-Naphthylamine | CDI | Sequential addition of amines to CDI in THF at 50°C. | 98% | neicon.ru |
| Bicyclo[2.2.1]heptan-2-amine | Various amines | CDI | Synthesis of 1,3-disubstituted ureas containing a bicyclic group. | Up to 94% | neicon.ru |
Multicomponent Reaction Pathways for this compound Scaffolds
Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. mdpi.comresearchgate.net These reactions are highly efficient for building molecular complexity. researchgate.net
Urea-based MCRs, such as the Biginelli reaction, provide a powerful route to complex heterocyclic structures. rsc.org In a relevant example, a three-component reaction involving 1-(piperidin-1-yl)butane-1,3-dione, benzaldehyde, and thiourea (B124793) was used to synthesize dihydropyrimidinone derivatives. rsc.org This demonstrates how a piperidine-containing building block can be integrated into an MCR to construct a larger scaffold that includes the core elements of a substituted urea (or thiourea). This strategy allows for significant structural diversification by varying the aldehyde, β-dicarbonyl, and urea components. rsc.org
Table 3: Example of a Urea-Based Multicomponent Reaction
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 1-(Piperidin-1-yl)butane-1,3-dione | Benzaldehyde | Thiourea | p-TsOH, Refluxing ethanol | 2-Thioxo-dihydropyrimidine | rsc.org |
Cyclization Reactions for Constructing the Piperidine Moiety within Urea Derivatives
An alternative synthetic strategy involves forming the piperidine ring as a final key step on a precursor that already contains the urea functionality. This is achieved through various intramolecular cyclization reactions.
Intramolecular Annulation and Ring-Closing Methodologies
A range of intramolecular cyclization methods can be employed to construct the piperidine ring. mdpi.comresearchgate.net A notable example is the gold(I)-catalyzed intramolecular exo-hydroamination, where an N-pentenyl urea undergoes cyclization to yield the corresponding nitrogen heterocycle in excellent yield. organic-chemistry.org This directly forms a piperidine ring on a urea-containing substrate.
Other established methods for piperidine synthesis that are applicable in this context include:
Reductive Amination : An intramolecular reaction of a linear amino-aldehyde can be catalyzed by iron complexes to form a piperidinone intermediate, which is subsequently reduced. mdpi.com
Aza-Michael Reaction : The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system can form the piperidine ring, often with high stereoselectivity. mdpi.com
Wacker-Type Aerobic Oxidative Cyclization : A palladium-catalyzed reaction can cyclize certain alkenes containing a nitrogen nucleophile to form piperidines under mild, aerobic conditions. organic-chemistry.org
Electroreductive Cyclization : The electrochemical reduction of an imine tethered to a dihaloalkane can initiate a cyclization cascade to furnish piperidine derivatives. beilstein-journals.org
Radical-Mediated Cyclization Processes
Radical cyclizations offer powerful and often complementary methods for ring construction. nih.gov These reactions typically proceed under mild conditions and show good functional group tolerance. organic-chemistry.org
Key radical-mediated approaches for piperidine synthesis include:
Cobalt-Catalyzed Cyclization : A cobalt(II) catalyst can mediate the radical intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields (65-80%). mdpi.comnih.gov This process involves the formation of a cobalt-carbene radical intermediate. researchgate.net
Copper-Catalyzed Cyclization : Copper catalysts can initiate the formation of an N-radical from precursors like N-fluorosubstituted amines. This is followed by a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical, which then cyclizes to form the piperidine ring. nih.gov
Borane-Initiated Cyclization : Triethylborane can act as a radical initiator for the cyclization of 1,6-enynes, leading to polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov
Table 4: Radical Cyclization Methods for Piperidine Synthesis
| Method | Catalyst/Initiator | Precursor Type | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Cobalt-Catalyzed Amine Cyclization | Cobalt(II) complex | Linear amino-aldehydes | Intramolecular cyclization via cobalt-carbene radical. | mdpi.comnih.govresearchgate.net |
| Copper-Catalyzed C-H Amination | Copper(I) or Copper(II) | N-Fluorosubstituted amines | N-radical formation followed by 1,5-HAT and cyclization. | nih.gov |
| Borane-Initiated Enyne Cyclization | Triethylborane | 1,6-Enynes | Radical cascade involving successive cyclizations. | nih.gov |
Derivatization Strategies for Functionalizing the this compound Core
Functionalization of the this compound scaffold is a key strategy to modulate the biological activity and pharmacokinetic properties of these molecules. ru.nl Derivatization can be targeted at either the piperidine ring system or the urea nitrogen atoms, allowing for a wide range of structural diversity.
The piperidine ring offers multiple sites for modification, enabling the introduction of various substituents to explore structure-activity relationships (SAR). Common strategies include N-alkylation, N-arylation, and substitution at the carbon atoms of the ring. For instance, the nitrogen atom of the piperidine ring can be functionalized with various groups to enhance binding to biological targets. nih.gov
Recent research has highlighted several methods for creating diverse piperidine derivatives. These include intramolecular cyclization reactions, which can form the piperidine ring with specific stereochemistry, and multi-component reactions that allow for the rapid assembly of complex piperidine structures. mdpi.com The choice of synthetic route often depends on the desired substitution pattern and stereochemistry of the final compound. researchgate.net The development of catalytic systems, such as those using iridium or ruthenium, has enabled efficient N-heterocyclization of primary amines with diols to produce a variety of cyclic amines, including piperidines. organic-chemistry.org
Table 1: Examples of Piperidine Ring Modifications
| Starting Material | Reagent/Condition | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine (B92270) | H3N-BH3, RuCl3·xH2O | Piperidine | Very Good | organic-chemistry.org |
| Pyridine N-oxide | Ammonium formate, Pd/C | Piperidine | High | organic-chemistry.org |
| Primary amine, Diol | Cp*Ir complex | Cyclic amine | Good to Excellent | organic-chemistry.org |
The urea moiety itself provides opportunities for functionalization, which can significantly influence the compound's ability to form hydrogen bonds with target proteins. researchgate.net The synthesis of unsymmetrical ureas is a common strategy, often involving the reaction of an amine with an isocyanate. neicon.ru
Modern synthetic methods have been developed to overcome the challenges associated with traditional urea synthesis, such as the use of hazardous reagents. researchgate.net For example, the use of hypervalent iodine reagents like iodobenzene (B50100) diacetate (PhI(OAc)2) allows for the metal-free synthesis of unsymmetrical ureas by coupling amines with amides under mild conditions. mdpi.com Another approach involves the use of 2,2,2-trichloroethyl carbamate (B1207046) compounds, which react with amines in the presence of bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3) to form trisubstituted and tetrasubstituted ureas in high yields. researchgate.net
The functionalization can also involve the introduction of various substituents on the nitrogen atoms to modulate properties like solubility and metabolic stability. gu.se These modifications are crucial for optimizing the drug-like properties of the lead compounds. ru.nl
Table 2: Reagents for Urea Synthesis
| Reagent 1 | Reagent 2 | Product Type | Reference |
|---|---|---|---|
| Amine | Isocyanate | Unsymmetrical urea | neicon.ru |
| Amine | Amide (with PhI(OAc)2) | Unsymmetrical urea | mdpi.com |
Advanced Synthetic Techniques for this compound Production
To improve the efficiency, safety, and scalability of synthesizing this compound and its analogues, advanced synthetic techniques are being employed.
Continuous flow chemistry has emerged as a powerful tool for the synthesis of urea derivatives. nih.gov This technology offers several advantages over traditional batch processes, including enhanced reaction speed, improved product yield and selectivity, and better process control. mdpi.com Flow chemistry allows for the safe handling of reactive intermediates and the seamless integration of multiple reaction steps without the need for isolating intermediates. nih.gov
Researchers have successfully developed continuous flow systems for the synthesis of non-symmetrically substituted ureas. researchgate.net For instance, a two-sequential microreactor system has been used for the synthesis of ureas from tert-butoxycarbonyl protected amines with short reaction times under mild conditions. researchgate.net In-line analytical techniques, such as FT-IR, can be used to monitor the reaction in real-time. researchgate.net
Continuous flow methodologies have been applied to produce libraries of urea derivatives based on a piperidin-4-one scaffold, demonstrating the versatility of this technique for generating drug-like compounds. ru.nlmdpi.com The ability to rapidly synthesize and screen a diverse set of analogues is a significant advantage in drug discovery. ru.nl
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,2,2-trichloroethyl carbamate |
| bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For this compound derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for a complete structural assignment.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) provides crucial information about the number of different types of protons and their neighboring atoms. In the ¹H NMR spectra of piperidine derivatives, the protons on the piperidine ring typically appear as a series of multiplets in the upfield region. researchgate.net The chemical shifts and coupling patterns of these protons are highly dependent on their axial or equatorial orientation within the chair conformation of the piperidine ring. researchgate.net The protons of the methyl group attached to the urea moiety and the methylene (B1212753) bridge connecting the piperidine ring and the urea group also exhibit characteristic signals. For instance, in some derivatives, the protons of the piperidine ring have been observed in the range of δ 1.04-3.48 ppm, while the N-H protons of the urea group can appear as broad singlets at varying chemical shifts, often in the range of δ 5.51-9.97 ppm, depending on the solvent and substitution. thieme-connect.com
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a direct look at the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound derivatives gives a distinct signal. The carbonyl carbon of the urea group is a particularly diagnostic signal, typically appearing in the downfield region of the spectrum, often around δ 153-171 ppm. thieme-connect.comasianpubs.org The carbons of the piperidine ring resonate at chemical shifts characteristic of sp³-hybridized carbons in a heterocyclic environment, generally between δ 22-63 ppm. thieme-connect.comescholarship.org The chemical shift of the methylene bridge carbon provides further confirmation of the structure.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperidine Ring CH₂ | 1.04 - 3.48 thieme-connect.com | 22 - 63 thieme-connect.comescholarship.org |
| Methylene Bridge CH₂ | ~3.0 - 4.0 | ~40 - 50 |
| Urea N-H | 5.51 - 9.97 thieme-connect.com | - |
| Urea C=O | - | 153 - 171 thieme-connect.comasianpubs.org |
Note: Chemical shifts are approximate and can vary based on the specific derivative, solvent, and experimental conditions.
Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry
To definitively establish the connectivity of atoms and the stereochemistry of chiral centers, advanced two-dimensional (2D) NMR techniques are employed.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This is instrumental in assigning the signals of the piperidine and methylene protons to their corresponding carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds). This technique is invaluable for piecing together the molecular fragments, for example, by showing correlations between the methylene bridge protons and the carbonyl carbon of the urea group, as well as with carbons in the piperidine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.
In the IR spectra of this compound derivatives, the most prominent absorption bands include:
N-H stretching: The N-H bonds of the urea and piperidine amine groups give rise to characteristic stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹.
C=O stretching: The carbonyl group of the urea moiety exhibits a strong absorption band, usually in the range of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding. researchgate.net
C-N stretching: The C-N stretching vibrations of the piperidine ring and the urea group appear in the fingerprint region of the spectrum.
Raman spectroscopy provides complementary information. The symmetric stretching of the C-N bond in urea, for instance, often gives a strong Raman signal around 1006 cm⁻¹. researchgate.net The vibrational modes of the piperidine ring can also be observed. beilstein-journals.org
Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Urea & Piperidine) | Stretching | 3300 - 3500 |
| C=O (Urea) | Stretching | 1630 - 1680 researchgate.net |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| N-H (Urea) | Bending (Amide II) | ~1570 researchgate.net |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. mdpi.com
In the mass spectrum of a this compound derivative, the molecular ion peak [M+H]⁺ is typically observed, confirming the molecular weight. escholarship.orgmdpi.com The fragmentation of these molecules often involves the cleavage of the bond between the piperidine ring and the methylurea (B154334) side chain. Common fragment ions may correspond to the protonated piperidinemethyl group or the urea moiety. The analysis of these fragmentation pathways provides further evidence for the proposed structure. researchgate.net
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Conformation
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive and detailed three-dimensional structural information of a molecule in the solid state. ijitee.orgunica.it By diffracting X-rays through a single crystal of a this compound derivative, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. ijitee.orgresearchgate.net
SCXRD studies can confirm the chair conformation of the piperidine ring and establish the absolute stereochemistry of any chiral centers. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state architecture of these compounds. N,N'-disubstituted ureas are known to exist in different conformations in the solid state, and SCXRD is the definitive method to determine the specific conformation adopted by a particular derivative. researchgate.netresearchgate.net
Supramolecular Assembly Analysis through Hirshfeld Surface and Energy Frameworks
The study of supramolecular assembly in crystalline solids provides profound insights into the nature and energetics of intermolecular interactions that govern the three-dimensional architecture of molecules. For derivatives of this compound, Hirshfeld surface analysis and energy framework calculations are powerful computational tools to visualize and quantify these non-covalent interactions, which are crucial for understanding crystal packing, stability, and physicochemical properties.
For instance, in related piperidine-containing structures, Hirshfeld analysis has been effectively used to elucidate the role of hydrogen bonds and other weak interactions. researchgate.netnih.gov The analysis of various piperidine derivatives reveals that N-H···O and C-H···O hydrogen bonds, along with H···H contacts, often dominate the crystal packing. uzicps.uznih.gov The presence of different functional groups can significantly influence these interactions. acs.org
The red regions on the dnorm surface highlight close intermolecular contacts, which are typically hydrogen bonds. The percentage contribution of various interactions can be quantified from the 2D fingerprint plots. For a hypothetical this compound derivative, one would expect significant contributions from O···H/H···O and N···H/H···N contacts, indicative of the hydrogen bonds formed by the urea and piperidine N-H groups with the urea carbonyl oxygen.
To further understand the energetics of the supramolecular assembly, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors, distinguishing between electrostatic, dispersion, repulsion, and total energy components. mdpi.comrasayanjournal.co.in The resulting frameworks provide a visual representation of the strength and topology of the molecular packing. acs.org
In the energy frameworks, interaction energies are represented by cylinders connecting the centroids of interacting molecules; the thickness of the cylinders is proportional to the magnitude of the interaction energy. This allows for an intuitive grasp of the dominant forces in the crystal lattice. For many organic crystals, dispersion forces are the major contributors to the total stabilization energy, even in the presence of strong hydrogen bonds. researchgate.net
While specific experimental data for this compound is not available in the cited literature, the analysis of structurally similar compounds provides a strong basis for what to expect. For example, in the crystal structures of other urea derivatives, the urea functionality is a potent hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons. nih.gov The piperidine ring, typically in a chair conformation, can also participate in weaker C-H···O or C-H···π interactions. researchgate.netacs.org
A detailed analysis for a specific derivative would involve the following data tables:
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Hypothetical this compound Derivative
| Interaction Type | Contribution (%) |
| H···H | 40.0 |
| O···H/H···O | 30.0 |
| N···H/H···N | 15.0 |
| C···H/H···C | 10.0 |
| Other | 5.0 |
This table is a hypothetical representation based on common interaction patterns in related structures.
Table 2: Interaction Energies (kJ/mol) for a Dimer of a Hypothetical this compound Derivative Calculated by Energy Framework Analysis
| Energy Component | Value (kJ/mol) |
| Electrostatic | -50.2 |
| Dispersion | -75.5 |
| Repulsion | 35.8 |
| Total | -89.9 |
This table represents hypothetical energy values for a primary hydrogen-bonded dimer, illustrating the typical contributions of different energy components.
Computational Chemistry and Theoretical Investigations of Piperidin 2 Yl Methyl Urea
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for analyzing systems like [(Piperidin-2-yl)methyl]urea. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties.
Optimized Geometries and Conformational Analysis
Computational studies can predict the most stable three-dimensional arrangement of atoms in this compound. Conformational analysis reveals various possible shapes (conformers) of the molecule and their relative energies. The piperidine (B6355638) ring can adopt chair, boat, or twist-boat conformations, with the chair form typically being the most stable. The orientation of the methylurea (B154334) substituent at the 2-position can be either axial or equatorial. DFT calculations are used to determine the bond lengths, bond angles, and dihedral angles for the lowest energy conformer, providing a detailed picture of its geometry.
Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| C-N (urea) | C=O to NH | ~1.35 Å |
| C=O (urea) | C=O | ~1.25 Å |
| C-N (piperidine) | C-N in ring | ~1.47 Å |
| C-C (piperidine) | C-C in ring | ~1.54 Å |
| Bond Angles | ||
| N-C-N (urea) | NH-C=O-NH | ~118° |
| C-N-H (piperidine) | C-N-H in ring | ~110° |
| Dihedral Angles | ||
| C-C-N-C | Defines ring pucker | Varies with conformer |
Note: The values presented are illustrative and depend on the specific DFT functional and basis set used in the calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich urea (B33335) and piperidine nitrogen atoms, while the LUMO is often centered on the carbonyl group of the urea moiety.
Table 2: Frontier Molecular Orbital Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | Typically -6 to -8 eV | Indicates electron-donating ability |
| LUMO Energy | Typically 1 to 3 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Typically 7 to 11 eV | Correlates with chemical stability and reactivity |
Note: These values are approximate and can vary significantly based on the computational method and solvent model employed.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. In an MEP map of this compound, negative potential (typically colored red or yellow) is concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms, indicating these are sites prone to electrophilic attack. Regions of positive potential (colored blue) are usually found around the hydrogen atoms, particularly those of the N-H groups, making them susceptible to nucleophilic attack.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides invaluable insights into how chemical reactions occur by mapping out the potential energy surface of a reaction. This allows for the detailed study of reaction mechanisms, which is often challenging to achieve through experimental means alone.
Transition State Analysis and Energy Barriers
For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. By calculating these barriers, chemists can predict the feasibility of a proposed reaction pathway.
Insights into Concerted versus Stepwise Mechanisms
Many reactions can proceed through either a concerted mechanism, where all bond breaking and forming occurs in a single step, or a stepwise mechanism, which involves one or more intermediate species. Computational modeling can help distinguish between these possibilities. nottingham.ac.uk By locating all relevant transition states and intermediates on the potential energy surface, a complete energy profile of the reaction can be constructed. If a stable intermediate is found along the reaction path, the mechanism is stepwise. If the reactants proceed directly to products through a single transition state, the mechanism is concerted. nottingham.ac.uk This analysis is crucial for understanding the intricate details of how this compound might be synthesized or how it participates in further chemical transformations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. nih.gov For a molecule such as this compound, MD simulations can provide detailed insights into its conformational flexibility, solvent interactions, and the stability of various structural arrangements. researchgate.net
Dynamic Behavior:
The dynamic nature of this compound is largely dictated by the flexibility of the piperidine ring and the rotatable bonds within the methylurea side chain. MD simulations can track the time evolution of the molecule's geometry, revealing key dynamic properties.
Conformational Analysis: The piperidine ring in this compound is expected to predominantly adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. MD simulations can explore the potential for ring inversion to a boat or twist-boat conformation, although these are typically higher in energy and thus less probable. The orientation of the methylurea substituent (axial vs. equatorial) on the piperidine ring is a critical aspect of its conformational landscape that can be thoroughly investigated using MD.
Root-Mean-Square Deviation (RMSD): By calculating the RMSD of the molecule's backbone atoms over the simulation time, one can assess its structural stability. nih.gov A low and stable RMSD value would suggest that the molecule maintains a relatively rigid conformation, while larger fluctuations would indicate significant flexibility. mdpi.com
Root-Mean-Square Fluctuation (RMSF): RMSF analysis helps to identify which parts of the molecule are the most mobile. nih.gov For this compound, higher RMSF values would be expected for the terminal urea group and the methyl linker, indicating greater flexibility compared to the more constrained piperidine ring structure.
A typical set of parameters for an MD simulation of this compound in an aqueous environment is presented in Table 1.
Table 1: Representative Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | CHARMM36, AMBER | Describes the potential energy of the system. nih.govarabjchem.org |
| Solvent Model | TIP3P Water | Explicitly models the solvent molecules. arabjchem.org |
| System Size | ~5000 atoms | Includes the solute and a sufficient number of solvent molecules. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 atm | Simulates standard atmospheric pressure. |
| Simulation Time | 100-500 ns | Duration of the simulation to observe dynamic events. nih.govresearchgate.net |
Solvent Interactions:
The interaction of this compound with solvent molecules, particularly water, is crucial for understanding its behavior in a biological context. The urea and piperidine moieties provide multiple sites for hydrogen bonding.
Hydrogen Bonding: MD simulations can identify and quantify the formation and breaking of hydrogen bonds between the solute and solvent. researchgate.net The urea group, with its carbonyl oxygen and two amine groups, is a potent hydrogen bond donor and acceptor. The nitrogen atom in the piperidine ring and the secondary amine can also participate in hydrogen bonding. Analysis of the simulation trajectory would reveal the average number of hydrogen bonds, their lifetimes, and the specific atoms involved.
Table 2 illustrates the potential hydrogen bonding interactions that could be analyzed from an MD simulation of this compound in water.
Table 2: Potential Hydrogen Bond Analysis for this compound in Water
| Donor Atom (this compound) | Acceptor Atom (this compound) | Solvent Partner | Interaction Type |
|---|---|---|---|
| Urea -NH2 | --- | Water Oxygen | Donor |
| Piperidine -NH | --- | Water Oxygen | Donor |
| --- | Urea C=O | Water Hydrogen | Acceptor |
Intermolecular Interaction Studies using Quantum Chemical Topology (e.g., Atoms-in-Molecules, PIXEL Analysis)
To gain a deeper, more quantitative understanding of the non-covalent interactions that govern the behavior of this compound, advanced computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and PIXEL analysis are employed. nih.govresearchgate.net These methods analyze the electron density to characterize the nature and strength of intermolecular forces. researchgate.net
Atoms-in-Molecules (QTAIM):
The QTAIM theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. jussieu.fr This allows for the analysis of the electron density at specific points, known as bond critical points (BCPs), which are found between interacting atoms. jussieu.fr The properties at these BCPs provide a rigorous definition and characterization of chemical bonds, including weak intermolecular interactions like hydrogen bonds. researchgate.net
For this compound, QTAIM analysis would be particularly useful in characterizing the intramolecular hydrogen bond between the piperidine nitrogen and the urea hydrogen, as well as the intermolecular hydrogen bonds that would form in a condensed phase or a co-crystal. researchgate.net The key parameters at a BCP include:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.
Laplacian of the Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds and van der Waals forces, while a negative value signifies a "shared-shell" or covalent interaction. researchgate.net
Total Electron Energy Density (H(r)): The sign of H(r) can further classify hydrogen bonds. For weak hydrogen bonds, H(r) is positive, while for intermediate strength hydrogen bonds, it is negative. researchgate.net
Table 3 provides hypothetical QTAIM data for a hydrogen bond that could be present in a dimer of this compound.
Table 3: Illustrative QTAIM Parameters for a Hypothetical Intermolecular N-H···O=C Hydrogen Bond BCP
| Topological Parameter | Value (atomic units) | Interpretation |
|---|---|---|
| Electron Density (ρ(r)) | 0.025 | Indicates a relatively strong non-covalent interaction. |
| Laplacian of ρ(r) (∇²ρ(r)) | +0.080 | Characteristic of a closed-shell interaction (hydrogen bond). researchgate.net |
| Potential Energy Density (V(r)) | -0.020 | Stabilizing potential energy contribution. |
| Kinetic Energy Density (G(r)) | 0.012 | Destabilizing kinetic energy contribution. |
PIXEL Analysis:
The PIXEL method calculates the interaction energy between molecules by partitioning it into coulombic, polarization, dispersion, and repulsion components. researchgate.net This approach does not rely on the concept of BCPs but instead uses the electron densities of the individual molecules to compute the interaction energies. nih.gov
Chemical Reactivity and Derivatization Studies of Piperidin 2 Yl Methyl Urea
Nucleophilic Reactivity of Amine and Urea (B33335) Functionalities
The presence of two distinct amine functionalities, the secondary amine within the piperidine (B6355638) ring and the terminal -NH2 group of the urea moiety, renders [(Piperidin-2-yl)methyl]urea a versatile nucleophile. The piperidine nitrogen, being a secondary amine, is generally more nucleophilic and less sterically hindered than the urea nitrogens, making it the primary site for reactions such as alkylation and acylation.
The urea functional group also partakes in various condensation reactions. For instance, in reactions with formaldehyde, base-catalyzed condensations proceed via an elimination-addition mechanism. This involves the initial formation of methylolurea intermediates, which then eliminate to form reactive methyleneurea (B13816848) species. These intermediates can subsequently undergo Michael addition with various nucleophiles to form more complex structures.
The nucleophilic character of the piperidine nitrogen is influenced by the substituent at the 2-position. This substitution can enforce a specific chair conformation, which may reduce the energetic barrier for the molecule to adopt a reactive conformation.
Table 1: Representative Nucleophilic Reactions of Piperidine and Urea Moieties
| Reaction Type | Reagent/Catalyst | Functional Group Involved | Product Type |
| N-Alkylation | Alkyl halide | Piperidine N-H | N-Alkyl piperidine derivative |
| N-Acylation | Acyl chloride / Anhydride | Piperidine N-H | N-Acyl piperidine derivative |
| Condensation | Formaldehyde / Base | Urea N-H | Methylene-bridged urea adducts |
| Michael Addition | α,β-Unsaturated carbonyl | Piperidine N-H | β-Amino carbonyl compound |
Hydrolytic Stability and Degradation Pathways of the Urea Linkage
The urea linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than ester or amide bonds. The degradation of the urea moiety typically proceeds through nucleophilic attack at the carbonyl carbon.
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to attack by water. In basic media, hydroxide (B78521) ions directly attack the carbonyl carbon. In both scenarios, the hydrolysis ultimately leads to the cleavage of the C-N bond, yielding piperidin-2-ylmethanamine, ammonia, and carbon dioxide.
Studies on the hydrolysis of urea and its alkyl derivatives have shown that the reaction is generally endothermic and controlled by enthalpy. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts. For instance, dinickel complexes have been shown to promote the elimination of alkylamines from urea substrates to form cyanates, although they may not effect direct hydrolysis. The specific degradation pathways and kinetics for this compound would be expected to follow these general principles, though they have not been extensively reported in the literature.
Cross-Coupling Reactions for C-C and C-N Bond Formation
The piperidine moiety of this compound is a valuable substrate for modern cross-coupling reactions, particularly for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the N-arylation of amines. wikipedia.orgnih.gov This reaction allows for the coupling of the piperidine nitrogen with a wide range of aryl halides and pseudohalides, providing access to a diverse array of N-arylpiperidine derivatives.
The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.
While less common for this specific substrate, C-C bond formation at the piperidine ring is also conceivable through C-H activation strategies. Palladium-catalyzed C(sp³)–H arylation of N-protected piperidines has been reported, offering a direct method to introduce aryl groups at the endocyclic positions. rsc.org
Table 2: Key Features of Buchwald-Hartwig Amination for Piperidine Derivatization
| Component | Role | Examples |
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the catalyst and facilitates key steps | Bulky, electron-rich phosphines (e.g., biarylphosphines) |
| Base | Deprotonates the amine | NaOtBu, K₃PO₄ |
| Aryl Electrophile | Provides the aryl group | Aryl bromides, chlorides, triflates |
Electrophilic Substitution Reactions on Functionalized Aromatic Rings (if applicable to derivatives)
For derivatives of this compound that incorporate an aromatic ring, typically via N-arylation of the piperidine nitrogen, the reactivity of this ring towards electrophilic substitution is governed by the nature of the substituents present. The piperidine ring itself, being an N-alkyl substituent, is an activating group and an ortho, para-director.
Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile will be directed to the positions ortho and para to the nitrogen atom. The steric bulk of the piperidine moiety may favor substitution at the less hindered para position. The reactivity of the aromatic ring can be further modulated by the presence of other substituents. Electron-donating groups will enhance the reactivity, while electron-withdrawing groups will decrease it and may alter the directing effects.
Stereoselective Transformations and Chiral Derivatization of the Piperidine Core
This compound possesses a chiral center at the C2 position of the piperidine ring. This opens up possibilities for stereoselective transformations and the synthesis of enantiomerically pure derivatives. The synthesis of chiral 2-substituted piperidines is a well-established area of organic chemistry, with numerous strategies available. nih.govscilit.comacs.orgnih.govresearchgate.net
One common approach involves the use of chiral auxiliaries, where a chiral group is temporarily attached to the molecule to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed. Another powerful method is the use of chiral catalysts, such as transition metal complexes with chiral ligands, which can facilitate enantioselective reactions. For instance, asymmetric hydrogenation of pyridine (B92270) precursors or their derivatives using chiral iridium or ruthenium catalysts can yield enantiomerically enriched piperidines. nih.gov
Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have emerged as a sustainable approach for the asymmetric dearomatization of pyridines to produce substituted piperidines with high stereochemical control. nih.gov These strategies can be applied to synthesize specific stereoisomers of this compound or to introduce additional stereocenters into the piperidine ring with high selectivity.
Mechanistic Insights into Molecular Interactions of Piperidin 2 Yl Methyl Urea and Analogues
In Vitro Receptor Binding Affinity Investigations
Investigations into the receptor binding affinities of [(Piperidin-2-yl)methyl]urea and its analogues have revealed specific interactions with certain receptor types. Notably, analogues incorporating the piperidin-2-yl moiety have demonstrated significant affinity for cholecystokinin-B (CCK-B) and opioid receptors.
A series of 5-(piperidin-2-yl)- and 5-(homopiperidin-2-yl)-1,4-benzodiazepines were synthesized and evaluated for their affinity to the CCK-B receptor. Several of these compounds, even as racemates, displayed high affinity with IC50 values below 2.5 nM. This high affinity suggests a strong interaction between the piperidin-2-yl group and the receptor's binding site.
Furthermore, hybrid molecules combining N-phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives with enkephalin analogues have been shown to possess remarkable binding affinities for both μ and δ opioid receptors, with values ranging from nanomolar to subnanomolar concentrations. These findings highlight the importance of the piperidin-2-ylmethyl scaffold in achieving high-affinity binding to these specific G-protein coupled receptors. General interaction studies also suggest that the dual functionality of this compound as both a piperidine (B6355638) and a urea (B33335) derivative allows it to engage in diverse biological target interactions, with potential applications as an antidepressant through interactions with neurotransmitter receptors. smolecule.com
Table 1: In Vitro Receptor Binding Affinities of this compound Analogues
| Compound/Analogue Class | Receptor Target | Binding Affinity (IC50/Ki) |
| 5-(Piperidin-2-yl)-1,4-benzodiazepines | Cholecystokinin-B (CCK-B) | < 2.5 nM |
| N-phenyl-N-(piperidin-2-ylmethyl)propionamide-enkephalin hybrids | μ Opioid Receptor | 0.6–0.9 nM |
| N-phenyl-N-(piperidin-2-ylmethyl)propionamide-enkephalin hybrids | δ Opioid Receptor | 0.2–1.2 nM |
Enzyme Inhibition Mechanisms and Molecular Target Identification Studies
The piperidine urea scaffold is a key feature in the design of various enzyme inhibitors. Studies have identified several molecular targets for analogues of this compound, with research focusing on enzymes involved in pain, inflammation, and cancer pathways.
One significant target is Fatty Acid Amide Hydrolase (FAAH) , a serine hydrolase that plays a role in regulating endogenous cannabinoid signaling. A series of benzothiophene (B83047) piperazine (B1678402) and piperidine urea derivatives have been identified as inhibitors of FAAH. nih.gov These compounds act by covalently modifying the enzyme's active site serine nucleophile. nih.gov Activity-based protein profiling has demonstrated that these urea inhibitors are highly selective for FAAH over other mammalian serine hydrolases. nih.gov
Another important enzyme target is soluble epoxide hydrolase (sEH) , which is involved in the metabolism of epoxyeicosatrienoic acids (EETs), molecules that have vasodilatory and anti-inflammatory properties. nih.gov While many potent sEH inhibitors are urea-based, piperidine-derived non-urea analogues have also been developed to improve properties like solubility and stability. nih.gov Structure-activity relationship studies have led to the discovery of sub-nanomolar inhibitors of human sEH. nih.gov
Analogues such as pyridin-2-yl ureas have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1) , a component of the mitogen-activated protein kinase (MAPK) cascades and a therapeutic target in various diseases. mdpi.comnih.govnih.gov Some of these inhibitors have shown potent activity with IC50 values in the low nanomolar range, comparable to known clinical inhibitors. mdpi.comnih.govnih.gov
The potential for this compound and its derivatives to act as anticancer agents is also under investigation, with studies assessing their ability to inhibit specific enzymes involved in cancer pathways. smolecule.com
Table 2: Enzyme Inhibition by this compound Analogues
| Analogue Class | Enzyme Target | Inhibition Potency (IC50) |
| Benzothiophene piperidine ureas | Fatty Acid Amide Hydrolase (FAAH) | Not explicitly stated |
| Piperidine-derived non-urea amides | Soluble Epoxidase Hydrolase (sEH) | 0.4 nM (for compound 7-10) nih.gov |
| Pyridin-2-yl ureas | Apoptosis signal-regulating kinase 1 (ASK1) | 1.55 ± 0.27 nM (for compound 2) mdpi.comnih.gov |
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in understanding the interactions between this compound analogues and their biological targets at the molecular level. These studies provide valuable predictions of binding modes and affinities, guiding the rational design of more potent and selective compounds.
Analysis of Binding Pockets and Key Interacting Residues
Molecular docking studies have identified key amino acid residues within the binding pockets of target enzymes that are crucial for the interaction with piperidine urea derivatives. For instance, in the case of sEH, the active site accommodates the piperidine moiety, and hydrogen bonds are typically formed with key residues. nih.gov The structure of the human sEH active site complexed with an inhibitor reveals that specific residues contribute to a hydrophobic environment that accommodates parts of the inhibitor molecule. nih.gov
For ASK1 inhibitors, docking studies have predicted key interactions within the kinase binding pocket. mdpi.comnih.gov These interactions often involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with surrounding residues.
Prediction of Binding Modes and Affinities
Molecular docking is frequently used to predict the most favorable binding orientation of a ligand within a protein's active site. mdpi.comnih.gov For pyridin-2-yl urea inhibitors of ASK1, molecular docking has been used to predict different possible binding modes. mdpi.comnih.govnih.gov These predictions are often followed by more computationally intensive methods like absolute binding free energy (BFE) calculations based on molecular dynamics simulations to further refine and validate the predicted binding modes. mdpi.comnih.govnih.gov
MD simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of its stability over time. These simulations have been used to confirm the stable binding of piperidine derivatives within the active sites of their target enzymes.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological activity. These studies have provided valuable insights for the optimization of lead compounds.
For piperidine-derived sEH inhibitors, SAR studies have shown that the nature of the substituents on the piperidine ring significantly impacts inhibitory potency. nih.gov For example, the presence of hydrophobic cycloalkyl groups on one side of the molecule has been positively correlated with inhibitory potency. nih.gov
In the case of pyridin-2-yl urea inhibitors of ASK1, SAR studies have revealed the importance of specific substitutions on the aromatic rings. mdpi.com For example, a methoxy (B1213986) group at a particular position can lead to stronger inhibition compared to a trifluoromethyl group. mdpi.com The position of substituents on the phenyl ring of urea diamides has also been shown to be critical, with 4-substituted derivatives generally being more active than 2-substituted ones, likely due to reduced steric hindrance.
The design of novel piperidine urea derivatives with neuroprotective properties has also been guided by SAR. thieme-connect.com These studies have shown that replacing a metabolically labile carbonyl group with a more stable urea group can maintain or even enhance neuroprotective activity while potentially reducing toxicity. thieme-connect.com The nature of the substituents on the urea nitrogen also plays a significant role, with aromatic heterocyclic rings containing a sulfur atom showing good neuroprotective activity. thieme-connect.com
Advanced Analytical Methodologies for Piperidin 2 Yl Methyl Urea Research
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are fundamental to the analysis of [(Piperidin-2-yl)methyl]urea, providing the means to separate the compound from impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of piperidine-containing compounds and urea (B33335) derivatives. For compounds structurally similar to this compound, reversed-phase HPLC (RP-HPLC) is a frequently employed method. nih.govnih.gov This approach uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase, which is ideal for separating polar to moderately nonpolar compounds.
A typical HPLC method for a related piperidine (B6355638) derivative involved an Inertsil C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid. nih.gov The detection is commonly performed using an ultraviolet (UV) detector, with the wavelength selected based on the chromophore of the analyte. For piperidine derivatives that lack a strong chromophore, derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enhance detection sensitivity. nih.gov
Illustrative HPLC Method Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for this compound, with optimization of the mobile phase composition and gradient being crucial for achieving adequate separation from potential impurities.
Gas Chromatography (GC) is another powerful separation technique, though its application to urea-containing compounds can be challenging due to their thermal instability and low volatility. newpaltz.k12.ny.us Direct analysis of such compounds by GC can lead to decomposition in the heated injector. To overcome this, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form.
For urea-containing compounds, derivatization can be achieved by reacting the urea with reagents like heptafluorobutyryl chloride to form a more volatile derivative suitable for GC analysis. google.com When coupled with a mass spectrometer (MS), GC-MS provides not only retention time data for quantification but also mass spectra that can be used for definitive identification of the compound and its impurities.
A GC-MS method for a related piperidine compound involved a capillary column such as an HP-5ms. google.com The temperature program of the GC oven is optimized to ensure the separation of different components in the sample. The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. google.com
Trace Analysis and Impurity Profiling in Synthetic Batches
The identification and quantification of trace-level impurities in synthetic batches of this compound are critical for ensuring its quality and for understanding its synthetic pathway. Impurity profiling involves the detection, identification, and quantification of each impurity present in the compound.
HPLC is a valuable tool for this purpose, as it can detect impurities at levels below 0.1%. nih.gov In a study on a related piperidine-containing drug, repaglinide, several unknown impurities were detected by a simple isocratic reversed-phase HPLC method. nih.gov These impurities were then isolated using preparative HPLC for structural elucidation by spectroscopic techniques like NMR and MS. nih.gov
Potential impurities in a synthetic batch of this compound could include starting materials, by-products of the reaction, and degradation products. The development of a robust impurity profiling method requires a high-resolution chromatographic system and sensitive detection methods.
Method Development for Quantitative and Qualitative Analysis in Research Matrices
Developing analytical methods for the quantitative and qualitative analysis of this compound in various research matrices (e.g., biological fluids, reaction mixtures) is essential for its preclinical development and for monitoring its synthesis.
Quantitative Analysis: The goal of quantitative analysis is to determine the exact amount of the compound in a sample. For HPLC-based methods, this typically involves creating a calibration curve by analyzing a series of standards of known concentrations. The linearity of the response is a key parameter, with R² values close to 0.999 indicating a good fit. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. nih.govhumanjournals.com
Qualitative Analysis: Qualitative analysis aims to confirm the identity of the compound. In HPLC, this is initially done by comparing the retention time of the peak in the sample to that of a known standard. For more definitive identification, especially in complex matrices, coupling the chromatograph to a mass spectrometer (LC-MS or GC-MS) is the preferred approach. The mass spectrum provides a molecular fingerprint of the compound, allowing for its unambiguous identification.
Method Validation: Once a method is developed, it must be validated according to established guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Future Research Directions and Unexplored Avenues in Piperidin 2 Yl Methyl Urea Chemistry
Development of Novel and Sustainable Synthetic Routes
Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for producing [(Piperidin-2-yl)methyl]urea and its analogs. Current multistep syntheses can be resource-intensive, and a key goal is to minimize waste and energy consumption in line with the principles of green chemistry.
Promising areas of investigation include:
Catalytic Hydrogenation: While the hydrogenation of pyridine (B92270) precursors is a common method, future work could explore the use of more sustainable and reusable nanocatalysts based on non-precious metals like cobalt and nickel to replace traditional platinum or palladium catalysts. mdpi.com
Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis offers a powerful strategy for sustainable production. nih.govacs.org Biocatalytic methods, such as those employing amine oxidases and ene-imine reductases, can provide high stereoselectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. nih.govacs.org
Solvent-Free Reactions: The development of solvent-free or solid-state reactions presents a significant opportunity to enhance the green profile of the synthesis. tpu.ru For instance, the alkylation of urea (B33335) with piperidine-based alcohols could potentially be achieved without a solvent, using a solid acid catalyst, which simplifies purification and minimizes volatile organic compound emissions. tpu.ru
One-Pot Procedures: Designing one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency by reducing the number of intermediate isolation and purification steps. mdpi.comnih.gov
| Synthetic Strategy | Key Advantages | Research Focus | Potential Impact |
|---|---|---|---|
| Advanced Catalytic Hydrogenation | Use of abundant, non-precious metals; catalyst recyclability. mdpi.com | Development of novel cobalt, nickel, or iridium catalysts. mdpi.com | Reduced cost and environmental footprint of pyridine reduction. |
| Chemo-enzymatic Synthesis | High enantio- and regioselectivity; mild reaction conditions. nih.gov | Discovery of novel enzymes for asymmetric dearomatization of pyridines. acs.org | Sustainable access to chiral piperidine (B6355638) intermediates. |
| Solvent-Free Alkylation | Reduced waste; simplified purification; lower energy consumption. tpu.ru | Optimization of solid-acid catalysts for the reaction of urea with piperidin-2-ylmethanol. | Greener production of the final urea compound. |
| One-Pot Procedures | Increased efficiency; reduced handling of intermediates. nih.gov | Designing tandem reactions that combine cyclization and functionalization. | Streamlined and more economical synthesis. |
Exploration of Unique Stereochemical Properties and Enantioselective Synthesis
The this compound molecule possesses a stereocenter at the C2 position of the piperidine ring, meaning it exists as a pair of enantiomers. The precise three-dimensional arrangement of atoms is critical, as different stereoisomers can exhibit distinct chemical and physical properties. A major future challenge is the development of methods to selectively synthesize one enantiomer over the other.
Key research avenues include:
Asymmetric Hydrogenation: This is a powerful technique for creating chiral centers. Future research could focus on developing novel chiral iridium or rhodium-based catalysts with specialized ligands to achieve higher enantiomeric excess (ee) in the reduction of 2-substituted pyridinium (B92312) salt precursors. mdpi.comresearchgate.net
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperidine ring is another viable strategy. This approach can provide direct access to enantiomerically pure building blocks. researchgate.net
Stereoselective Mannich Reactions: The Mannich reaction is fundamental for constructing C-C bonds. Asymmetric variations, using chiral catalysts or auxiliaries, could be employed to build the piperidine core with precise stereochemical control. researchgate.net
Kinetic Resolution: This technique involves selectively reacting one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus isolated. Developing specific enzymes or chiral reagents for the kinetic resolution of racemic 2-substituted piperidines is a promising direction. researchgate.net
Advanced Computational Modeling for Predictive Design and De Novo Drug Discovery (without clinical focus)
Computational chemistry offers powerful tools for accelerating the discovery and design of novel molecules without the need for exhaustive experimental synthesis. mdpi.combeilstein-journals.org For the this compound scaffold, in silico methods can predict molecular properties and guide the design of new derivatives with tailored characteristics for basic science research.
Future computational studies could involve:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a molecule and its properties. nih.govalliedacademies.org By developing QSAR models for a series of this compound analogs, researchers could predict the properties (e.g., binding affinity to a model protein, solubility) of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
Molecular Docking and Dynamics: These methods simulate the interaction of a molecule with a protein target at the atomic level. nih.govacs.org For fundamental research, docking studies can be used to generate hypotheses about how derivatives might interact with specific enzyme active sites or protein-protein interfaces, providing insights into the structural basis of molecular recognition. nih.gov
De Novo Design: Advanced algorithms can design entirely new molecules in silico that are predicted to have desired properties. Using the this compound scaffold as a starting point, these programs could generate virtual libraries of novel derivatives with optimized shapes and functionalities for specific research applications.
Investigation of Supramolecular Chemistry and Materials Science Applications
The urea functional group is an excellent hydrogen bond donor and acceptor, capable of forming strong and directional intermolecular interactions. researchgate.net This property makes this compound an attractive building block for supramolecular chemistry and the bottom-up design of novel materials.
Unexplored avenues in this area include:
Supramolecular Polymers: N,N'-disubstituted ureas are known to self-assemble into long, polymer-like chains through hydrogen bonding. rsc.org By modifying the piperidine ring of this compound, it may be possible to control the assembly process and create soluble supramolecular polymers with unique rheological or optical properties. rsc.orgrsc.org
Supramolecular Gels: The same hydrogen bonding networks that form polymers can, under certain conditions, create three-dimensional networks that trap solvent molecules, forming supramolecular gels. researchgate.net The potential of this compound derivatives as low-molecular-weight gelators for organic solvents or water is a completely unexplored area.
Bioactive Films and Coatings: The piperidine moiety is a common feature in many functional molecules. There is potential to incorporate this compound into polymeric films, for example with biocompatible polymers like sodium alginate or PVA, to create functional materials. nih.gov Such films could be investigated for applications in controlled release or as functional coatings.
In-depth Mechanistic Enzymology and Molecular Target Validation for Basic Biological Research
Understanding how a molecule interacts with biological systems at a molecular level is a cornerstone of chemical biology. While avoiding a clinical focus, the this compound scaffold provides an excellent platform for fundamental studies of enzyme-ligand interactions and target identification.
Future research could concentrate on:
Urease Inhibition Mechanisms: While many urea derivatives are studied as urease inhibitors, the specific inhibitory properties of this scaffold are unknown. acs.org Synthesizing analogs and studying their interaction with urease could provide fundamental insights into the enzyme's catalytic mechanism and the role of the piperidine ring in binding. researchgate.netnih.gov The goal would be to understand the kinetics and structural basis of inhibition, such as whether it is competitive, non-competitive, or mechanism-based. researchgate.netresearchgate.net
Enzyme Conformational Dynamics: Urea is known to affect the conformational dynamics and stability of proteins. nih.gov Single-molecule techniques like FRET could be used to study how the binding of this compound derivatives to a model enzyme influences its conformational changes, providing insight into the interplay between ligand binding and protein dynamics. nih.gov
Target Identification: A key challenge in basic research is identifying the specific molecular targets of a compound. Computational tools like SwissTargetPrediction can be used to generate hypotheses about potential protein targets for new this compound derivatives. clinmedkaz.org These in silico predictions can then be validated through in vitro binding assays, guiding further investigation into the molecule's fundamental biological interactions.
Expansion of Chemical Space through Diversification of the this compound Scaffold
A primary goal of modern synthetic chemistry is to explore "chemical space" by creating libraries of molecules with diverse three-dimensional shapes and properties. The this compound scaffold is an ideal starting point for such exploration due to its multiple points for diversification.
Strategies for expanding the chemical space include:
3D Fragment-Based Design: There is a growing interest in moving away from flat, 2D molecules in chemical libraries towards more three-dimensional structures. whiterose.ac.uknih.gov The saturated piperidine ring provides a non-aromatic, 3D core. nih.gov By systematically adding substituents at different positions on the piperidine ring, a library of diverse 3D fragments can be generated. whiterose.ac.ukastx.com This approach significantly increases shape diversity with only a small increase in molecular weight. nih.gov
Scaffold Decoration: The core structure offers several handles for modification:
The nitrogen of the piperidine ring.
The hydrogens on the urea nitrogen atoms.
The remaining C-H bonds on the piperidine ring.
Bivalent Ligand Design: The scaffold can be used as a core template to link to other chemical moieties. For example, it could be conjugated to peptides or other small molecules to create bivalent ligands designed to interact with multiple targets or binding sites simultaneously, a concept that is largely unexplored for this specific scaffold. nih.gov
| Diversification Strategy | Modification Site | Objective | Example Approach |
|---|---|---|---|
| 3D Fragment Generation | C3, C4, C5, C6 positions of the piperidine ring | To create a library of non-flat molecules with diverse shapes and vectors. whiterose.ac.uknih.gov | Systematic synthesis of regio- and diastereoisomers with small substituents (e.g., methyl, hydroxyl). nih.gov |
| N-Functionalization | Piperidine nitrogen (N1) | To modulate solubility, basicity, and introduce new functional groups. | Alkylation, acylation, or arylation of the secondary amine. |
| Urea Derivatization | Urea nitrogen atoms | To alter hydrogen bonding capacity and steric properties. | Reaction with various isocyanates or amines to form substituted ureas. |
| Bivalent Ligand Synthesis | Piperidine nitrogen or urea moiety | To create larger molecules capable of bridging multiple binding sites. nih.gov | Conjugation to peptides, other pharmacophores, or linker units. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
